
Ro-3306
Overview
Description
Ro 3306 is a selective, ATP-competitive, and cell-permeable inhibitor of cyclin-dependent kinase 1 (CDK1). CDK1 is a crucial regulatory protein that controls the G2/M phase transition of the cell cycle. Ro 3306 has shown potent anti-tumor activity in multiple pre-clinical models, making it a valuable compound in cancer research .
Mechanism of Action
Target of Action
Ro-3306, also known as “RO 3306” or “5-(6-Quinolinylmethylene)-2-[(2-thienylmethyl)amino]-4(5H)-thiazolone” or “(5Z)-5-(quinolin-6-ylmethylidene)-2-[(thiophen-2-ylmethyl)amino]-1,3-thiazol-4(5H)-one”, is a potent and selective inhibitor of Cyclin-dependent kinase 1 (CDK1) . CDK1 is an important cell cycle regulatory protein that specifically controls the G2/M phase transition of the cell cycle .
Mode of Action
This compound works by binding to the ATP pocket of CDK1 . It forms a bipartite complex with cyclin B and phosphorylates a spectrum of substrates that coordinate nuclear envelope breakdown, chromosome condensation, assembly of the mitotic spindle, and activation of the spindle assembly checkpoint .
Biochemical Pathways
The inhibition of CDK1 by this compound affects the cell cycle, particularly the G2/M phase transition . It enhances downstream p53 signaling . The inhibition of CDK1 can lead to cell cycle arrest at the G2/M boundary .
Pharmacokinetics
It is known to be cell-permeable , indicating that it can cross cell membranes and reach its target within cells.
Result of Action
This compound has been shown to have multiple anticancer effects. It significantly inhibits cellular proliferation, induces apoptosis, causes cellular stress, and reduces cell migration . It has been shown to increase the expression of cell cycle inhibitors p21 and p16, as well as the expression of tumor necrosis factor (tnf), and it downregulates the expression of tissue inhibitor of metalloproteinase 3 (timp3) .
Action Environment
It has been shown to be effective in both in vitro and in vivo models . In a genetically engineered mouse model of high-grade serous ovarian cancer, treatment with this compound for four weeks showed a significant decrease in tumor weight under both obese and lean conditions .
Biochemical Analysis
Biochemical Properties
Ro-3306 is a selective cyclin-dependent kinase (CDK1) inhibitor . It forms a bipartite complex with cyclin B and phosphorylates a spectrum of substrates that coordinate nuclear envelope breakdown, chromosome condensation, assembly of the mitotic spindle, and activation of the spindle assembly checkpoint .
Cellular Effects
This compound significantly inhibits cellular proliferation, induces apoptosis, causes cellular stress, and reduces cell migration . It has been shown to induce G2/M-phase cell cycle arrest and apoptosis in cancer cell lines .
Molecular Mechanism
The mechanism of action of this compound involves binding to the ATP pocket of CDK1 . It enhances downstream p53 signaling . This compound also affects the expression of cell cycle inhibitory and apoptotic genes .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been shown to have long-term effects on cellular function. For instance, the treatment of cells with this compound for four weeks showed a significant decrease in tumor weight under obese and lean conditions without obvious side effects .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. The treatment of mice with this compound for four weeks showed a significant decrease in tumor weight under obese and lean conditions without obvious side effects .
Metabolic Pathways
This compound is involved in the cell cycle regulatory pathway, specifically controlling the G2/M phase transition of the cell cycle . It interacts with cyclin B and affects the phosphorylation of a spectrum of substrates .
Transport and Distribution
This compound is an ATP-competitive inhibitor, suggesting that it may be transported into cells via mechanisms similar to those used for ATP . Once inside the cell, it binds to the ATP pocket of CDK1 .
Subcellular Localization
This compound localizes to the mitotic spindle during mitosis . This localization is critical for its role in coordinating nuclear envelope breakdown, chromosome condensation, assembly of the mitotic spindle, and activation of the spindle assembly checkpoint .
Preparation Methods
Ro 3306 can be synthesized through a series of chemical reactions involving specific reagents and conditionsThe reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions .
Chemical Reactions Analysis
Ro 3306 undergoes various chemical reactions, including:
Oxidation: Ro 3306 can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: The compound can be reduced to yield reduced forms with different chemical properties.
Substitution: Ro 3306 can undergo substitution reactions where specific functional groups are replaced by others. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. .
Scientific Research Applications
Cancer Research
RO-3306 has been extensively studied for its anti-tumor effects across various cancer types. It induces G2/M phase arrest, leading to apoptosis in cancer cells.
Case Studies
Virology
Recent studies have explored the antiviral potential of this compound, particularly against influenza viruses.
Mechanism of Antiviral Activity
This compound has been shown to inhibit viral replication by targeting host cell CDK1, which is exploited by viruses for their replication processes.
- Direct Binding : this compound binds to the viral PB2 protein, inhibiting viral RNA replication .
- Gene Expression Modulation : Transcriptome analysis revealed that this compound treatment downregulated MAPK-regulated genes, contributing to its antiviral effects.
Case Studies
Study | Virus Type | Findings |
---|---|---|
Influenza A | Demonstrated significant reduction in viral load both in vitro and in vivo following this compound treatment. |
Cell Biology Applications
This compound is also utilized as a tool compound in cell biology for synchronizing cell cycles and studying mitotic processes.
Synchronization Protocols
The use of this compound allows researchers to obtain synchronized cell populations for various assays.
- Mitotic Shake-Off Protocol : A study demonstrated that using this compound for mitotic shake-off produced purer fractions of mitotic cells compared to traditional methods using nocodazole .
Case Studies
Comparison with Similar Compounds
Ro 3306 is unique in its high selectivity for CDK1 compared to other cyclin-dependent kinases. Similar compounds include:
Purvalanol A: Another CDK inhibitor with broader specificity, affecting multiple CDKs.
Roscovitine: A CDK inhibitor that targets CDK1, CDK2, and CDK5.
Flavopiridol: A pan-CDK inhibitor with activity against CDK1, CDK2, CDK4, and CDK9. Ro 3306 stands out due to its higher selectivity for CDK1, making it a valuable tool for studying CDK1-specific functions and therapeutic applications .
Biological Activity
Ro-3306 is a selective, ATP-competitive inhibitor of cyclin-dependent kinase 1 (CDK1), which plays a crucial role in regulating the cell cycle, particularly during the G2/M phase transition. This compound has garnered attention for its diverse biological activities, including anti-tumorigenic effects, apoptosis induction, and potential antiviral properties. This article summarizes key findings from various studies regarding the biological activity of this compound, supported by data tables and case studies.
- Chemical Name : 5-(6-Quinolinylmethylene)-2-[(2-thienylmethyl)amino]-4(5H)-thiazolone
- Purity : ≥98%
- K_i Values :
- CDK1: 35-240 nM
- CDK2: 0.89-1.32 μM
- CDK3: 0.03 μM
- CDK4: >2 μM
This compound exerts its effects primarily by inhibiting CDK1, leading to cell cycle arrest and apoptosis. The inhibition of CDK1 results in:
- G2/M phase arrest
- Downregulation of anti-apoptotic proteins (e.g., Bcl-2, Mcl-1)
- Upregulation of pro-apoptotic proteins (e.g., Bax)
- Enhanced p53 signaling pathways
Anti-Tumorigenic Effects
Several studies have demonstrated the anti-tumorigenic effects of this compound across different cancer types:
Case Study: Ovarian Cancer
A study investigated the effects of this compound on ovarian cancer cell lines OVCAR5 and SKOV3. The results indicated:
- Colony Formation : A dose-dependent reduction in colony formation was observed, with a decrease of 66.12% in OVCAR5 and 52.5% in SKOV3 at 25 µM concentration.
Cell Line | Control Colony Formation | Colony Formation (25 µM this compound) | Reduction (%) |
---|---|---|---|
OVCAR5 | 100% | 33.88% | 66.12 |
SKOV3 | 100% | 47.5% | 52.5 |
- Cell Cycle Analysis : Treatment with this compound shifted cells from G1 to G2 phase:
Cell Line | G1 Phase (%) Control | G1 Phase (%) (25 µM this compound) | G2 Phase Increase (%) |
---|---|---|---|
OVCAR5 | 55.54 | 22.04 | +35.75 |
SKOV3 | 57.94 | 29.20 | +34.55 |
- Apoptosis Induction : Increased activity of cleaved caspases was noted, indicating apoptosis through both extrinsic and intrinsic pathways.
Additional Findings
This compound has also shown efficacy in other cancers:
- Breast Cancer : Inhibition of CDK1 resulted in reduced proliferation and enhanced apoptosis.
- Lung Cancer : Similar mechanisms were observed, demonstrating the broad applicability of this compound as an anti-cancer agent.
Antiviral Activity
Recent research has highlighted the potential of this compound as an antiviral agent against influenza virus:
- Mechanism : this compound inhibits viral replication by directly binding to viral PB2 protein and affecting host CDK1's role in viral mRNA splicing.
Summary of Biological Activities
The following table summarizes the biological activities of this compound:
Activity Type | Description |
---|---|
CDK Inhibition | Selectively inhibits CDK1, leading to cell cycle arrest and apoptosis |
Anti-Tumorigenic | Reduces proliferation and induces apoptosis in various cancer cell lines |
Antiviral | Exhibits anti-influenza activity by inhibiting viral replication |
Cell Cycle Impact | Induces G2/M phase arrest and alters cell cycle distribution |
Properties
IUPAC Name |
(5Z)-5-(quinolin-6-ylmethylidene)-2-(thiophen-2-ylmethylimino)-1,3-thiazolidin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3OS2/c22-17-16(24-18(21-17)20-11-14-4-2-8-23-14)10-12-5-6-15-13(9-12)3-1-7-19-15/h1-10H,11H2,(H,20,21,22)/b16-10- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOLMRFUGOINFDQ-YBEGLDIGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)C=C3C(=O)NC(=NCC4=CC=CS4)S3)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C=CC(=C2)/C=C\3/C(=O)NC(=NCC4=CC=CS4)S3)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3OS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: What is the primary molecular target of Ro-3306?
A1: this compound specifically targets CDK1, a serine/threonine kinase crucial for cell cycle progression, particularly the G2/M transition. [, , , , , ]
Q2: How does this compound interact with CDK1?
A2: this compound acts as an ATP-competitive inhibitor, binding to the ATP-binding pocket of CDK1 and preventing its kinase activity. [, , , , ]
Q3: What are the downstream effects of CDK1 inhibition by this compound?
A3: this compound-mediated CDK1 inhibition leads to:
- Cell cycle arrest: Primarily at the G2/M phase boundary, preventing cells from entering mitosis. [, , , ]
- Apoptosis induction: Particularly in cancer cells, often in conjunction with prolonged mitotic arrest. [, , , , ]
- Modulation of DNA damage response: By impacting the activity and localization of DNA repair proteins like MDC1. [, ]
- Influence on cell signaling pathways: Including the TGF-β pathway, PI3K/Akt pathway, and HIF1α stabilization. [, , , ]
Q4: Does this compound affect the expression of CDK1 itself?
A4: While this compound primarily inhibits CDK1 activity, some studies show it can indirectly reduce CDK1 protein levels in certain contexts, possibly through feedback mechanisms. [, , ]
Q5: What are the in vitro effects of this compound on cancer cells?
A5: this compound exhibits anti-tumorigenic effects in various cancer cell lines, including:
- Reduced cell viability and proliferation: Inhibiting colony formation and inducing apoptosis. [, , , , , ]
- Cell cycle arrest at G2/M: Leading to mitotic catastrophe and cell death in some cases. [, , , , ]
- Sensitization to other therapies: Enhancing the efficacy of chemotherapeutic agents like vinca alkaloids and PARP inhibitors. [, ]
Q6: What are the in vivo effects of this compound in preclinical models?
A6: Studies using xenograft mouse models demonstrate:
- Suppression of tumor growth: In various cancer types, including ovarian, colorectal, and lung cancer. [, , , ]
- Synergistic effects with other drugs: Enhancing the efficacy of chemotherapeutic agents like cisplatin and PARP inhibitors. [, ]
Q7: Are there any observed side effects of this compound in preclinical studies?
A7: While generally well-tolerated, some studies report potential side effects like weight loss in mice at high doses. Further research is needed to fully understand the safety profile. []
Q8: What are the potential therapeutic applications of this compound?
A8: Given its anti-tumorigenic effects, this compound holds promise as a potential therapeutic agent for various cancers, either as a monotherapy or in combination with other drugs. [, , , , ]
Q9: What are the limitations of using this compound?
A9: Despite its potential, limitations include:
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.